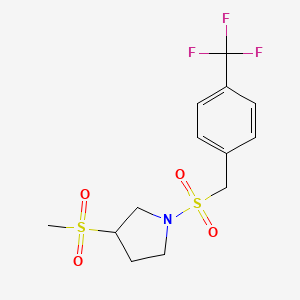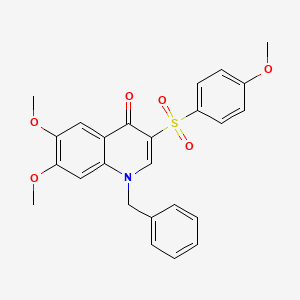
1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one” is a chemical compound. It’s part of a larger group of compounds known as isoquinoline derivatives . Isoquinoline derivatives are known for their diverse biological activities against various pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the compound “1-benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline” was synthesized from eugenol methyl ether through a series of reactions including conversion to a secondary alcohol, Ritter reaction with benzyl cyanide, and cyclization of the obtained amide to isoquinoline using sulfuric acid .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It contains methyl, methoxy, and benzyl groups . The exact structure can be determined using techniques such as FTIR, 1H-NMR, and GC-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include conversion to a secondary alcohol, Ritter reaction with benzyl cyanide, and cyclization of the obtained amide to isoquinoline using sulfuric acid .Scientific Research Applications
Antioxidant Applications
Research has indicated that analogs of quinoline, such as ethoxyquin (a molecule structurally related to the quinoline derivatives) and its analogs, play a significant role in protecting valuable polyunsaturated fatty acids in fish meal against oxidation, demonstrating strong antioxidant properties. These compounds have been studied for their efficacy in preventing spontaneous combustion of fish meals due to their high degree of unsaturation. Further investigations into the antioxidant capabilities of these analogs in fish meal and other applications could reveal potential uses of 1-Benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one in preserving food quality and safety (A. J. de Koning, 2002).
Potential Therapeutic Uses
Isoquinoline derivatives, which share a structural framework with quinoline compounds, have been extensively reviewed for their wide-ranging biological activities. These activities include antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, anti-Alzheimer’s disease, antiviral, antibacterial, antidiabetic, and antimalarial effects. This suggests that this compound could be explored for its potential in contributing to treatments for these conditions. The review highlights the pharmacological importance of isoquinoline derivatives, underscoring the need for further research into their therapeutic applications and the possibility of designing novel low-molecular-weight inhibitors for pharmacotherapeutic applications (K. Danao et al., 2021).
Antimicrobial Properties
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites related to quinoline compounds. These metabolites have shown efficacy in allelopathy and defense against microbiological threats, including pathogenic fungi and bacteria. The review of these compounds suggests that while monomeric natural benzoxazinoids may not be potent as antimicrobial agents on their own, the 1,4-benzoxazin-3-one backbone presents a potential scaffold for designing new antimicrobial compounds. This opens avenues for research into the antimicrobial applications of quinoline derivatives, such as this compound, and their potential in addressing antibiotic resistance and other challenges in microbial infection management (Wouter J. C. de Bruijn et al., 2018).
Properties
IUPAC Name |
1-benzyl-6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-30-18-9-11-19(12-10-18)33(28,29)24-16-26(15-17-7-5-4-6-8-17)21-14-23(32-3)22(31-2)13-20(21)25(24)27/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNKYSSVWGNIAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
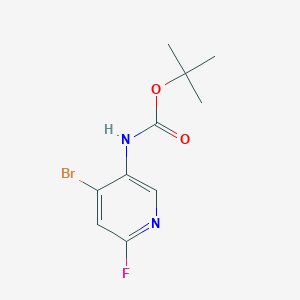
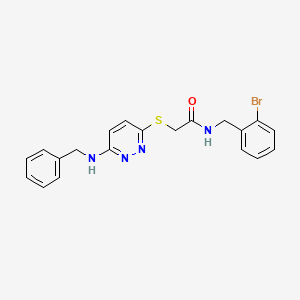
![2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B2716505.png)
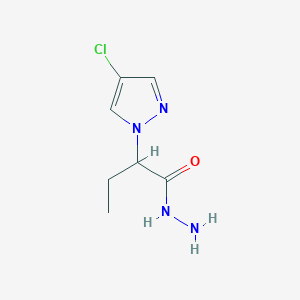

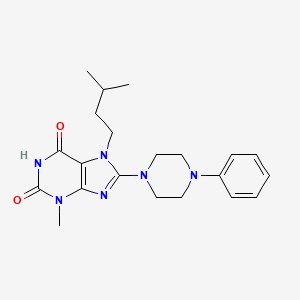
![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)
![(Z)-methyl 2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2716515.png)
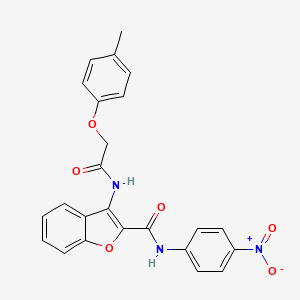
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)pivalamide](/img/structure/B2716519.png)
![4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2716521.png)
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2716523.png)

